4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Overview
Description
“4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid” is a chemical compound with the molecular formula C12H9N5 . It has an average mass of 223.233 Da and a monoisotopic mass of 223.085800 Da . It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium and studied for its correlation between electronic structure and inhibition efficiency .
Synthesis Analysis
The synthesis of “4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid” involves a series of reactions . The structures of the synthesized compounds are established by NMR and MS analysis . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Molecular Structure Analysis
The molecular structure of “4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid” is established by NMR and MS analysis . The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .Chemical Reactions Analysis
Some of the hybrids of “4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid” exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The rigid and planar tetracarboxylic acid 5,5′- (1H-2,3,5-triazole-1,4-diyl)diisophthalic acid (H4L), incorporating a triazole group, has been used with no or different pyridine-based linkers to construct a family of d10 coordination polymers .Scientific Research Applications
Luminescent Properties and Synthesis
One study focuses on the luminescent properties of compounds based on the 4-amino-4H-1,2,4-triazole group, including 4,4'-(4-amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid. These compounds have been characterized through methods such as IR, UV-Vis, NMR, and X-ray diffraction. They exhibit solid-state luminescent spectra with emission maxima observed at specific wavelengths, indicating their potential in luminescent material applications (Xi et al., 2021).
Gas Phase Properties
Research on 1,2,3-triazoles, including derivatives similar to 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid, has explored their gas phase properties. Such studies provide fundamental insights into the compounds' proton affinity, acidity values, and ion-molecule reactions, essential for understanding their behavior in various applications (Wang et al., 2013).
Antimicrobial Evaluation
A series of novel 1,2,4-triazole derivatives, synthesized starting from 4-nitrobenzoic acid, have shown antimicrobial activities against various pathogens. This highlights the potential use of triazole compounds in developing new antimicrobial agents (Upmanyu et al., 2011).
Metal-Organic Frameworks (MOFs)
Zn-cluster-based MOFs utilizing 4,4'-(4-amino-1,2,4-triazol-3,5-diyl)dibenzoic acid demonstrate high chemical stability and selective gas separation properties, offering potential for industrial gas separation applications. Additionally, these MOFs exhibit breathing behavior, which is significant for the storage and separation of small-molecule gases (Kan et al., 2018).
Luminescence Sensing
Mixed-ligand MOFs with triazole derivatives have been developed for luminescence sensing of small aromatic molecules. These materials offer a promising approach for detecting specific substances due to their unique luminescent properties (Chen et al., 2016).
Properties
IUPAC Name |
4-[3-(4-carboxyphenyl)-1H-1,2,4-triazol-5-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15(21)11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(8-4-10)16(22)23/h1-8H,(H,20,21)(H,22,23)(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSLRMSHMPMPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496364 | |
Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65697-90-7 | |
Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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